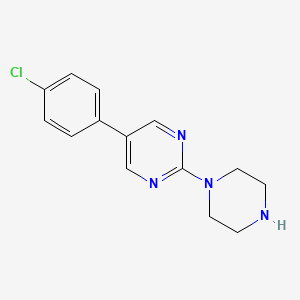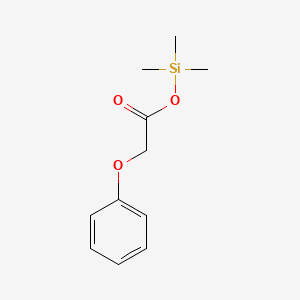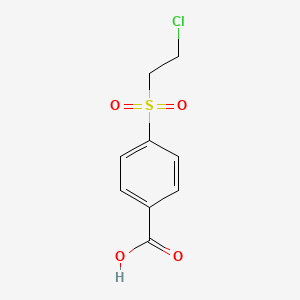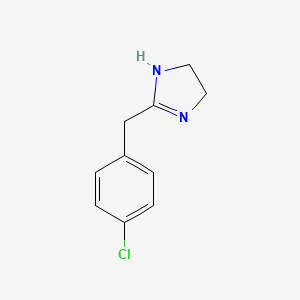![molecular formula C12H18N2O3 B8616585 Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate](/img/structure/B8616585.png)
Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate is an organic compound with a complex structure that includes both amino and hydroxy functional groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.
Reduction: The acyl group is then converted to an alkane.
Nitration: This step introduces the nitro group, which is subsequently reduced to an amino group.
Industrial Production Methods: Industrial production methods often involve optimizing these steps to increase yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may include the use of bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction can produce various amines .
科学的研究の応用
Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate has several applications in scientific research:
作用機序
The mechanism of action of Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or reduction of inflammation .
類似化合物との比較
Methyl 4-amino-3-hydroxybenzoate: Similar structure but lacks the hydroxy-2-methylpropyl group.
4-Amino-2-hydroxybenzoic acid: Similar functional groups but different overall structure.
Uniqueness: Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate is unique due to the presence of both amino and hydroxy-2-methylpropyl groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C12H18N2O3 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,16)7-14-10-6-8(11(15)17-3)4-5-9(10)13/h4-6,14,16H,7,13H2,1-3H3 |
InChIキー |
HUXQRMZORHNUMI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CNC1=C(C=CC(=C1)C(=O)OC)N)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,2,2-Trifluoroethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B8616517.png)
![1-Oxido-2-[(2,4,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B8616519.png)










